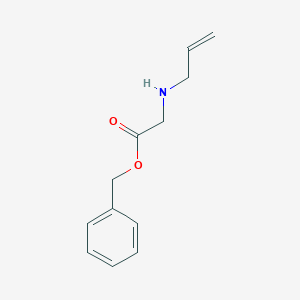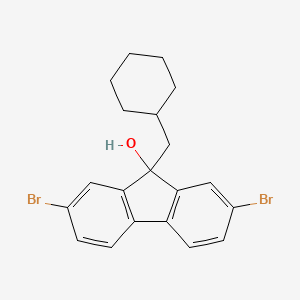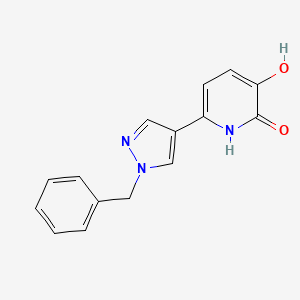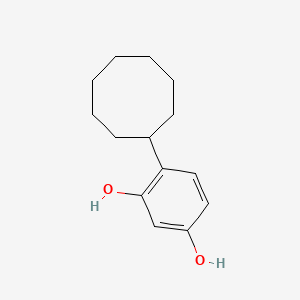
4-Cyclooctylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclooctylbenzene-1,3-diol is an organic compound characterized by a benzene ring substituted with a cyclooctyl group and two hydroxyl groups at the 1 and 3 positions. This compound is part of the diol family, which are compounds containing two hydroxyl groups. The presence of the cyclooctyl group introduces unique steric and electronic properties, making it an interesting subject for research in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclooctylbenzene-1,3-diol typically involves the reaction of cyclooctyl derivatives with benzene-1,3-diol (resorcinol). One common method is the Friedel-Crafts alkylation, where cyclooctyl chloride reacts with resorcinol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclooctylbenzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form cyclooctylbenzene derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of cyclooctylbenzoquinone.
Reduction: Formation of cyclooctylbenzene.
Substitution: Formation of cyclooctylbenzene halides or ethers.
Aplicaciones Científicas De Investigación
4-Cyclooctylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclooctylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The cyclooctyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopentylbenzene-1,3-diol: Similar structure but with a cyclopentyl group instead of a cyclooctyl group.
4-Aminocyclopentane-1,3-diol: Contains an amino group and a cyclopentane ring.
Cyclohexylbenzene-1,3-diol: Features a cyclohexyl group.
Uniqueness
4-Cyclooctylbenzene-1,3-diol is unique due to the presence of the cyclooctyl group, which introduces greater steric hindrance and alters the electronic properties compared to its smaller-ring analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-cyclooctylbenzene-1,3-diol |
InChI |
InChI=1S/C14H20O2/c15-12-8-9-13(14(16)10-12)11-6-4-2-1-3-5-7-11/h8-11,15-16H,1-7H2 |
Clave InChI |
ORRJPSVKFKJXTB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)
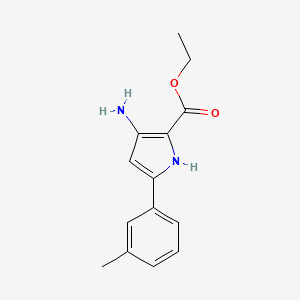
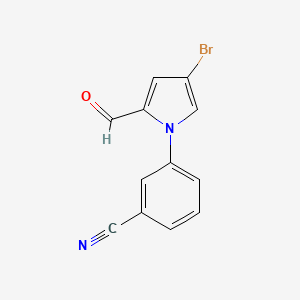
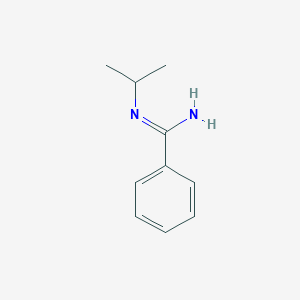
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
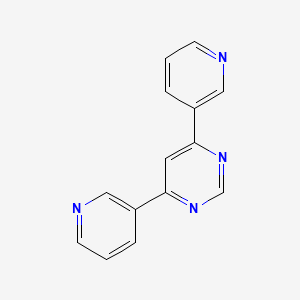
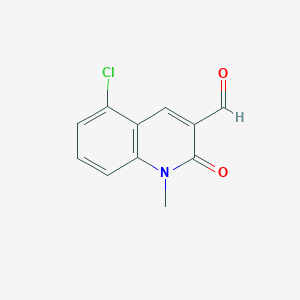

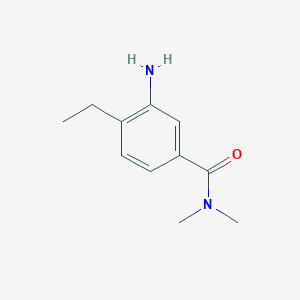
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
